REACTION_CXSMILES
|
I[C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[CH:4][C:3]=1[O:12][CH3:13]>[Cu]>[CH3:13][O:12][C:3]1[CH:4]=[C:5]([O:10][CH3:11])[CH:6]=[C:7]([O:8][CH3:9])[C:2]=1[C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[CH:4][C:3]=1[O:12][CH3:13]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=C(C=C1OC)OC)OC
|
Name
|
copper
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
235 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was placed into a sand-bath
|
Type
|
CUSTOM
|
Details
|
temperature of 120° C
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the contents removed
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methanol for 18 h in a soxhlet
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The resultant solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture via column chromatography (1:5 ethyl acetate/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC(=C1)OC)OC)C1=C(C=C(C=C1OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |